

Characterization & Performance Guide: 2-Fluorobenzoyl Fluoride Derivatives

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Compound of Interest

Compound Name: 2-fluorobenzoyl fluoride

CAS No.: 13918-90-6

Cat. No.: B6247527

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Executive Summary: The Acyl Fluoride Renaissance[1][2]

For decades, acyl chlorides were the default electrophiles for amide bond formation. However, they suffer from hydrolytic instability and poor chemoselectivity. This guide focuses on **2-fluorobenzoyl fluoride**, a derivative that leverages the "Goldilocks" reactivity of the C–F bond.

Unlike its acyl chloride counterpart, **2-fluorobenzoyl fluoride** offers a unique stability-reactivity profile. The presence of the ortho-fluorine atom (2-position) provides steric protection and electronic modulation, making this reagent distinct from the more common para-isomers. This guide provides comparative data, synthesis protocols, and characterization benchmarks to validate its use in high-value drug discovery workflows.

Comparative Performance: Fluoride vs. Chloride[3][4]

The primary justification for switching from 2-fluorobenzoyl chloride to the fluoride derivative is hydrolytic resilience without compromising amidation efficiency.

Stability Data (Hydrolysis)

Acyl fluorides possess a strong C–F bond (approx. 116 kcal/mol vs. 81 kcal/mol for C–Cl), which renders them significantly more stable to moisture.

Property	2-Fluorobenzoyl Chloride	2-Fluorobenzoyl Fluoride	Performance Implication
Leaving Group	Chloride ()	Fluoride ()	Fluoride is a poorer leaving group, requiring stronger nucleophiles (amines) or catalysis to react.
Hydrolytic (Neutral pH)	< 5 minutes	> 12 hours	Critical: Allows for aqueous workups and handling in open air.
Thermal Stability	Moderate (decomposes >100°C)	High (stable >150°C)	Suitable for high-temperature microwave couplings.
Atom Economy	Lower (heavier leaving group)	Higher	Reduced waste mass in scale-up.

Reactivity Profile (Amidation)

While less reactive towards water (hard nucleophile), **2-fluorobenzoyl fluoride** maintains high reactivity towards amines (soft nucleophiles) due to the high electronegativity of fluorine maintaining carbonyl electrophilicity.

- **Selectivity:** The fluoride derivative allows for the acylation of amines in the presence of free alcohols (chemoselectivity), a transformation that typically requires protection groups when using acyl chlorides.

Structural Characterization Data[5][6][7][8][9]

Accurate identification of **2-fluorobenzoyl fluoride** relies on distinguishing the acyl fluorine from the aryl ring fluorine.

NMR Spectroscopy Fingerprint

The definitive confirmation of the acyl fluoride moiety is the

NMR shift.

Nucleus	Chemical Shift (, ppm)	Multiplicity	Assignment	Notes
	+17.0 to +25.0	Doublet (Hz)	-COF (Acyl Fluoride)	Distinctive positive shift (ref.).
	-110.0 to -115.0	Multiplet	Ar-F (Ortho-Ring)	Shifted downfield relative to Ph-F due to EWG carbonyl.
	~158.0	Doublet (Hz)	C=O (Carbonyl)	Large coupling constant characteristic of C(O)F.
	7.10 – 8.00	Multiplets	Aromatic Protons	Typical ortho-substituted pattern.

Note: The coupling constant (

) between the acyl fluorine and the ortho-ring fluorine is a specific diagnostic feature, often observed as a through-space coupling of 30–50 Hz.

Infrared (IR) Spectroscopy

- Carbonyl Stretch (

): 1835 – 1845 cm

- Insight: This is significantly higher than the corresponding acid (~1690 cm

) or ester (~1740 cm

), indicating the high acylating potential.

Experimental Protocols

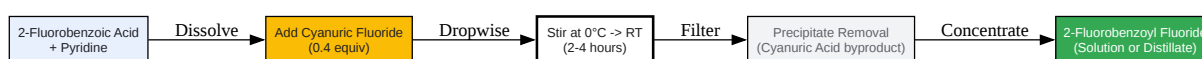
Synthesis: The Cyanuric Fluoride Method

This protocol is selected for its operational simplicity and high yield, avoiding the use of expensive sulfur-based fluorinating agents (e.g., DAST, Deoxo-Fluor) for initial scale-up.[1]

Reagents:

- 2-Fluorobenzoic acid (1.0 equiv)
- Cyanuric Fluoride (0.4 equiv)
- Pyridine (1.0 equiv)
- Dichloromethane (DCM) or Acetonitrile (MeCN)

Workflow Diagram (DOT):



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Caption: Figure 1. Deoxyfluorination of 2-fluorobenzoic acid using cyanuric fluoride. This method generates solid cyanuric acid as a byproduct, simplifying purification.

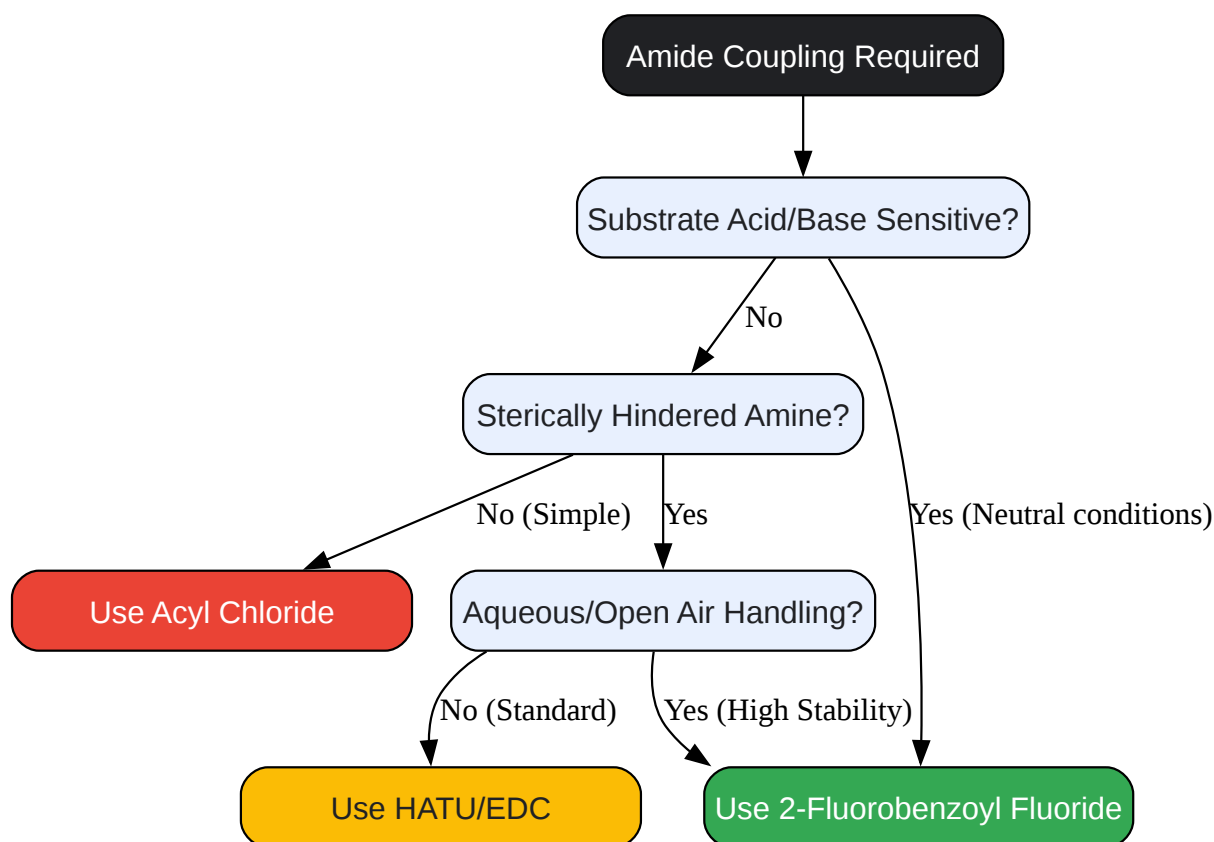
Step-by-Step Procedure:

- Setup: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 2-fluorobenzoic acid (10 mmol) and pyridine (10 mmol) in anhydrous DCM (20 mL).
- Addition: Cool the mixture to 0°C. Add cyanuric fluoride (4 mmol) dropwise via syringe.
Caution: Cyanuric fluoride is moisture sensitive.

- Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. A white precipitate (cyanuric acid) will form.
- Workup: Filter the reaction mixture through a Celite pad to remove the precipitate.
- Isolation: Concentrate the filtrate under reduced pressure. For high purity, the residue can be distilled (approx. bp 85-90°C at reduced pressure, similar to the chloride) or used directly in the next step.

Decision Matrix: When to Use Acyl Fluorides

Use the following logic flow to determine if **2-fluorobenzoyl fluoride** is the correct reagent for your pathway.



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Caption: Figure 2. Selection criteria for employing acyl fluorides over chlorides or standard coupling agents.

References

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